molecular formula C10H18O2 B14581785 Cyclohexanol, 1-[(2-methyloxiranyl)methyl]- CAS No. 61276-53-7

Cyclohexanol, 1-[(2-methyloxiranyl)methyl]-

Cat. No.: B14581785
CAS No.: 61276-53-7
M. Wt: 170.25 g/mol
InChI Key: FEUMXSNAMZSVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanol, 1-[(2-methyloxiranyl)methyl]- is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclohexanol, where a 2-methyloxiranyl group is attached to the cyclohexane ring. This compound contains a hydroxyl group, making it a tertiary alcohol, and an oxirane ring, which is a three-membered cyclic ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanol, 1-[(2-methyloxiranyl)methyl]- can be synthesized through the epoxidation of cyclohexanol derivatives. One common method involves the reaction of cyclohexanol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the oxirane ring .

Industrial Production Methods: Industrial production of this compound may involve the catalytic oxidation of cyclohexanol in the presence of suitable catalysts. The process typically requires precise control of temperature and pressure to ensure the formation of the desired product while minimizing side reactions .

Types of Reactions:

    Oxidation: Cyclohexanol, 1-[(2-methyloxiranyl)methyl]- can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to halides.

Major Products Formed:

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of cyclohexyl halides

Scientific Research Applications

Cyclohexanol, 1-[(2-methyloxiranyl)methyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanol, 1-[(2-methyloxiranyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects .

Comparison with Similar Compounds

    Cyclohexanol: A simpler analog without the oxirane ring.

    2-Methylcyclohexanol: Contains a methyl group but lacks the oxirane ring.

    Cyclohexanone: The oxidized form of cyclohexanol.

Uniqueness: Cyclohexanol, 1-[(2-methyloxiranyl)methyl]- is unique due to the presence of both a hydroxyl group and an oxirane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .

Properties

CAS No.

61276-53-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-[(2-methyloxiran-2-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C10H18O2/c1-9(8-12-9)7-10(11)5-3-2-4-6-10/h11H,2-8H2,1H3

InChI Key

FEUMXSNAMZSVII-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)CC2(CCCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.